molecular formula C9H13NO3S B2359026 4-Ethoxy-2-methylbenzene-1-sulfonamide CAS No. 68978-32-5

4-Ethoxy-2-methylbenzene-1-sulfonamide

Cat. No. B2359026
CAS RN: 68978-32-5
M. Wt: 215.27
InChI Key: CUWBOCADULXRNW-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 68978-32-5 . It has a molecular weight of 215.27 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-ethoxy-2-methylbenzenesulfonamide . The InChI code for this compound is 1S/C9H13NO3S/c1-3-13-8-4-5-9 (7 (2)6-8)14 (10,11)12/h4-6H,3H2,1-2H3, (H2,10,11,12) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 110-114 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

  • Molecular Structure and Conformations : A study on para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide revealed insights into their molecular structure and conformational properties using gas electron diffraction and quantum chemical methods. These findings are significant for understanding the behavior of similar sulfonamide compounds (Petrov et al., 2008).

  • Synthesis and Spectroscopic Investigation : Research on the synthesis and spectroscopic investigation of sulfonamide derivatives has been conducted. This study provided structural and spectroscopic information, which is crucial for guiding spectral assignments and understanding the properties of these compounds (Mahmood et al., 2016).

  • Microbial Strategy to Eliminate Sulfonamide Antibiotics : A novel microbial strategy for the degradation of sulfonamides, including 4-Ethoxy-2-methylbenzene-1-sulfonamide, was identified in a study. This pathway involves ipso-hydroxylation followed by fragmentation, providing insights into environmental persistence and antibiotic resistance issues (Ricken et al., 2013).

  • Synthesis and Crystallographic Characterization : Another study focused on the facile synthesis of 4-methylbenzenesulfonamides, highlighting the crystal structures and spectroscopic characterization of novel sulfonamide compounds. This research contributes to the development of new therapeutic agents (Stenfors & Ngassa, 2021).

  • Antimicrobial Activities : The antimicrobial activities of sulfonamides, including derivatives like this compound, were assessed in a study. These compounds showed effectiveness against both gram-positive and gram-negative bacteria, indicating their potential in treating various infectious diseases (Ahmad & Farrukh, 2012).

  • Computational Chemistry Strategy for Reactivity Prediction : A computational chemistry approach was used to predict the reactivity of emerging pollutants like sulfonamide antibiotics. This study illustrates how computational methods can facilitate the understanding of chemical reactions at the molecular level (Fu et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-ethoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-4-5-9(7(2)6-8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWBOCADULXRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68978-32-5
Record name 4-ethoxy-2-methylbenzene-1-sulfonamide
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